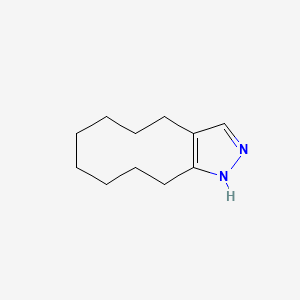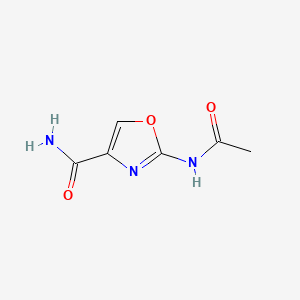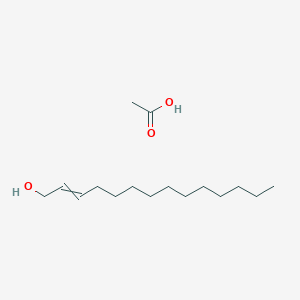
Acetic acid;tetradec-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tetradec-2-en-1-ol, also known as 9-Tetradecen-1-ol, acetate, (Z)-, is an organic compound with the molecular formula C16H30O2. It is a type of ester formed from acetic acid and tetradec-2-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradec-2-en-1-ol typically involves the esterification of acetic acid with tetradec-2-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradec-2-en-1-ol undergoes various chemical reactions, including:
Esterification: The formation of the ester from acetic acid and tetradec-2-en-1-ol.
Hydrolysis: The ester can be hydrolyzed back to acetic acid and tetradec-2-en-1-ol in the presence of a strong acid or base.
Common Reagents and Conditions
Esterification: Acetic acid, tetradec-2-en-1-ol, sulfuric acid (catalyst), heat.
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: This compound.
Hydrolysis: Acetic acid and tetradec-2-en-1-ol.
Oxidation: Various oxidized products depending on the specific conditions.
Scientific Research Applications
Acetic acid;tetradec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;tetradec-2-en-1-ol involves its interaction with various molecular targets. In esterification reactions, the carbonyl oxygen of acetic acid is protonated, increasing its electrophilicity and allowing the nucleophilic attack by tetradec-2-en-1-ol. This leads to the formation of the ester bond . The compound’s effects in biological systems are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
9-Tetradecen-1-ol, acetate, (E)-: A stereoisomer with similar properties but different spatial arrangement.
Tetradec-13-en-1-ol: A related alcohol with similar chain length but different functional groups.
Uniqueness
Acetic acid;tetradec-2-en-1-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, including its use as a fragrance and flavoring agent, highlight its versatility and importance .
Properties
CAS No. |
51309-20-7 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
acetic acid;tetradec-2-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h12-13,15H,2-11,14H2,1H3;1H3,(H,3,4) |
InChI Key |
CYFISWWGABYYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)
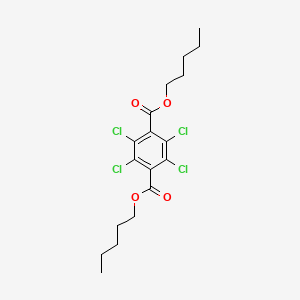
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
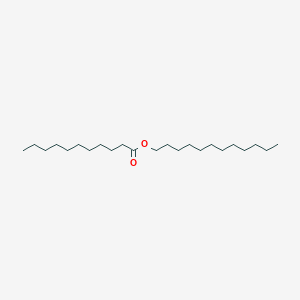

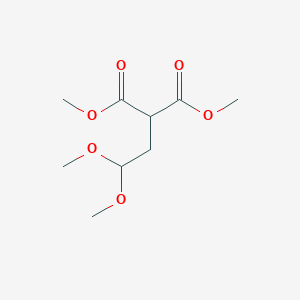
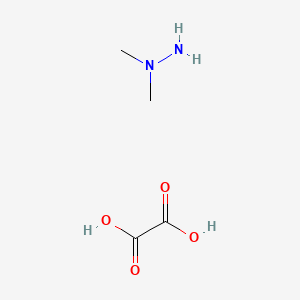
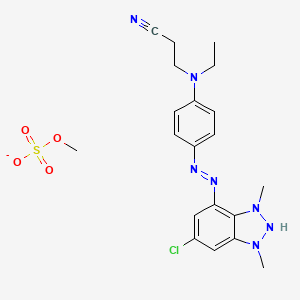
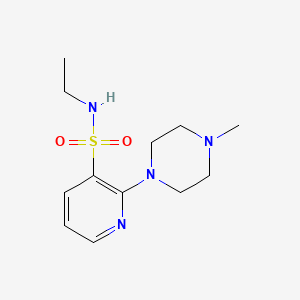
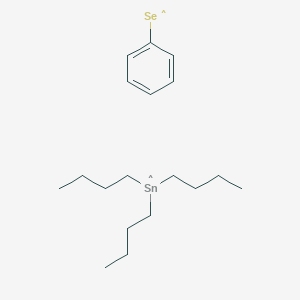
![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
